molecular formula C19H40N2O3 B12800307 1-(2,2-Diethoxyethyl)-3-dodecylurea CAS No. 102433-17-0

1-(2,2-Diethoxyethyl)-3-dodecylurea

Cat. No.: B12800307
CAS No.: 102433-17-0
M. Wt: 344.5 g/mol
InChI Key: QACMUCLEWICCOW-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-dodecylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a long dodecyl chain and a diethoxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)-3-dodecylurea typically involves the reaction of dodecylamine with 2,2-diethoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dodecylamine} + \text{2,2-Diethoxyethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-dodecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-dodecylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-dodecylurea is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, while the urea moiety can form hydrogen bonds with membrane proteins. This dual interaction can disrupt membrane integrity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Diethoxyethyl)-3-octylurea: Similar structure but with a shorter octyl chain.

    1-(2,2-Diethoxyethyl)-3-hexadecylurea: Similar structure but with a longer hexadecyl chain.

    1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a dodecyl chain.

Uniqueness

1-(2,2-Diethoxyethyl)-3-dodecylurea is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic diethoxyethyl group. This amphiphilic nature makes it particularly useful in applications requiring surface activity and membrane interaction.

Properties

CAS No.

102433-17-0

Molecular Formula

C19H40N2O3

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)-3-dodecylurea

InChI

InChI=1S/C19H40N2O3/c1-4-7-8-9-10-11-12-13-14-15-16-20-19(22)21-17-18(23-5-2)24-6-3/h18H,4-17H2,1-3H3,(H2,20,21,22)

InChI Key

QACMUCLEWICCOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NCC(OCC)OCC

Origin of Product

United States

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